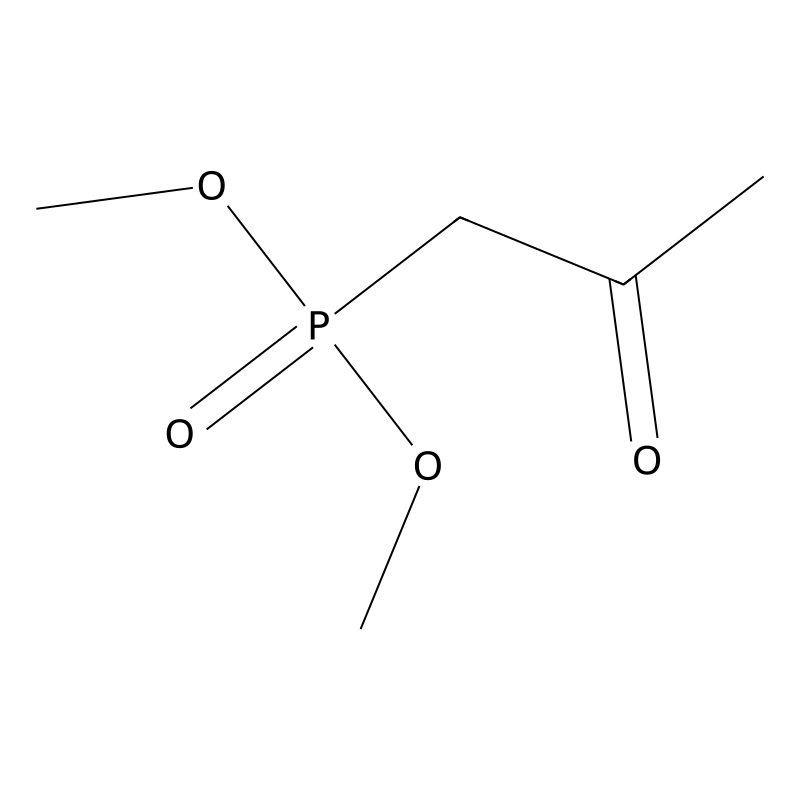

Dimethyl (2-oxopropyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dimethyl (2-oxopropyl)phosphonate (CAS 4202-14-6) is a highly reactive, stabilized phosphonate reagent widely utilized in Horner-Wadsworth-Emmons (HWE) olefinations to synthesize alpha,beta-unsaturated methyl ketones. Featuring an active methylene group flanked by a carbonyl and a dimethyl phosphonate ester, it readily undergoes deprotonation to form a nucleophilic carbanion. This reagent is prized in both pharmaceutical manufacturing and complex natural product total synthesis for its ability to predictably construct carbon-carbon double bonds with high thermodynamic (E)-stereoselectivity. Its structural profile—specifically the use of dimethyl rather than bulkier alkyl esters—optimizes both reaction kinetics and downstream processability, making it a critical building block for advanced active pharmaceutical ingredients (APIs) and fine chemicals .

Substituting Dimethyl (2-oxopropyl)phosphonate with its closest analogs introduces severe process bottlenecks. Utilizing the Wittig equivalent, triphenylphosphoranylidene-2-propanone, generates triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. TPPO is notoriously difficult to remove, often requiring repeated crystallizations or resource-intensive chromatography that drastically reduces overall yield and scalability. Conversely, while Diethyl (2-oxopropyl)phosphonate avoids TPPO, its diethyl phosphate byproduct is less hydrophilic than the dimethyl equivalent, complicating aqueous extraction and phase separation. Furthermore, the increased steric bulk of the diethyl ester raises the activation energy of the addition step, leading to sluggish kinetics and lower conversions when reacting with sterically hindered or electronically deactivated aldehydes .

Byproduct Partitioning and Workup Efficiency

A primary driver for selecting Dimethyl (2-oxopropyl)phosphonate over Wittig reagents is the ease of downstream purification. In olefination reactions, this compound generates a dimethyl phosphate salt byproduct, which is highly water-soluble and can be quantitatively removed via simple aqueous washing. In contrast, the Wittig equivalent produces triphenylphosphine oxide (TPPO), a highly lipophilic byproduct that co-elutes with many organic products and necessitates extensive chromatographic separation. Furthermore, compared to diethyl phosphate byproducts, dimethyl phosphates exhibit superior aqueous partitioning, minimizing emulsion formation and reducing solvent volumes required during large-scale extractions .

| Evidence Dimension | Byproduct aqueous solubility and removal method |

| Target Compound Data | Dimethyl phosphate byproduct: Highly water-soluble, removed via aqueous extraction |

| Comparator Or Baseline | Triphenylphosphoranylidene-2-propanone (Wittig): Yields TPPO, requiring chromatography |

| Quantified Difference | Elimination of chromatographic purification steps |

| Conditions | Standard basic olefination workup |

Eliminating chromatography significantly reduces solvent consumption, labor, and scale-up costs in pharmaceutical manufacturing.

Mild Base Compatibility for Sensitive Substrates

Dimethyl (2-oxopropyl)phosphonate exhibits excellent reactivity even under mild basic conditions, which is crucial for substrates prone to epimerization or degradation. In the stereocontrolled total synthesis of Altohyrtin A, chain extension was achieved using Dimethyl (2-oxopropyl)phosphonate with Barium hydroxide (Ba(OH)2) as a mild base, providing the target (E)-enone exclusively in an 81% yield over two steps from the precursor diol [1]. This avoids the use of harsh bases like NaH or n-BuLi, which are often required for less reactive phosphonates but can cause unwanted side reactions (such as hetero-Michael cyclizations or protecting group cleavage) in highly functionalized intermediates.

| Evidence Dimension | Isolated yield of (E)-enone using mild base |

| Target Compound Data | 81% yield of exclusive (E)-enone using Ba(OH)2 |

| Comparator Or Baseline | Standard strong-base HWE conditions (NaH/THF) |

| Quantified Difference | Exclusive E-isomer formation with 81% yield without degradation of the base-sensitive precursor |

| Conditions | Ba(OH)2, aqueous THF, room temperature |

Enables the late-stage functionalization of delicate, highly complex pharmaceutical intermediates where harsh basic conditions would destroy the molecule.

Steric Profile and Reaction Kinetics

The steric footprint of the phosphonate ester directly impacts the activation energy of the initial nucleophilic attack on the carbonyl carbon. Dimethyl (2-oxopropyl)phosphonate, possessing the smallest possible dialkyl ester profile, exhibits faster reaction kinetics compared to its diethyl or diisopropyl counterparts. Literature comparing alkyl phosphonates demonstrates that increasing the bulkiness of the alkoxy groups (from methoxy to ethoxy to isopropoxy) systematically increases the activation energy, leading to lower yields or requiring longer reaction times and higher temperatures [1]. For sterically congested aldehydes, the dimethyl variant ensures higher conversion rates and minimizes the residence time required in the reactor.

| Evidence Dimension | Steric bulk and activation energy |

| Target Compound Data | Dimethyl ester: Minimal steric radius, lowest activation energy |

| Comparator Or Baseline | Diethyl / Diisopropyl esters: Higher steric bulk, increased activation energy |

| Quantified Difference | Faster reaction rates and higher conversions for sterically hindered substrates |

| Conditions | Nucleophilic addition to sterically congested aldehydes |

Maximizes reactor throughput and ensures high yields when coupling bulky, complex molecular fragments.

Scale-Up Manufacturing of Pharmaceutical Intermediates

In industrial API production, the generation of highly water-soluble dimethyl phosphate byproducts allows for seamless aqueous extraction. This eliminates the need for the costly and time-consuming chromatographic removal of triphenylphosphine oxide (TPPO) associated with Wittig reagents, streamlining the processability of alpha,beta-unsaturated methyl ketones .

Late-Stage Olefination in Total Synthesis

Due to its compatibility with mild bases like Ba(OH)2 and high (E)-stereoselectivity, Dimethyl (2-oxopropyl)phosphonate is the reagent of choice for late-stage chain extensions in the synthesis of complex macrolides and polyketides (e.g., Altohyrtin A, Epothilones), where harsh conditions would cause epimerization or degradation [1].

Synthesis of Functionalized Heterocycles

The compound serves as a highly reactive precursor in multicomponent reactions, such as the synthesis of phosphonate-substituted dihydropyrimidinones or spirooxindoles, where its minimal steric bulk ensures rapid condensation kinetics compared to diethyl analogs[2].

XLogP3

LogP

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard